2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound features a benzothiadiazine core fused with a 1,3,4-oxadiazole moiety, substituted with 2,5-dimethylphenyl and 4-methylphenyl groups. The methyl substituents likely enhance lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-16-9-12-19(13-10-16)24-27-26-23(33-24)15-28-20-6-4-5-7-22(20)34(31,32)29(25(28)30)21-14-17(2)8-11-18(21)3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAJJZZTCZBNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4S(=O)(=O)N(C3=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis and biological properties of this compound, focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.44 g/mol. The structure features a benzothiadiazine core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies indicate that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Sensitivity : Research has demonstrated that oxadiazole analogues show varying degrees of cytotoxicity against multiple cancer cell lines including MDA-MB-435 (melanoma), K-562 (leukemia), and T-47D (breast cancer) with growth inhibition percentages reaching up to 62.61% in some cases .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, compounds similar to the one have been shown to increase p53 expression and activate caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that derivatives of oxadiazole can effectively inhibit bacterial growth.
- In Vitro Studies : Several derivatives have been tested against various bacterial strains with notable success in inhibiting growth at low concentrations .
Case Studies
- Synthesis and Testing : A study synthesized various oxadiazole derivatives and tested their biological activities against different cancer cell lines. The most effective compounds displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Flow Cytometry Analysis : Flow cytometry was employed to analyze the apoptotic effects of the compound on MCF-7 breast cancer cells. Results indicated a significant increase in apoptotic markers after treatment with the synthesized oxadiazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits several promising pharmaceutical properties:
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds possess antimicrobial properties. Studies have demonstrated that similar structures can inhibit bacterial growth and show activity against various pathogens. The oxadiazole moiety is particularly noted for its potential in developing new antimicrobial agents.
Anticancer Properties
Compounds containing benzothiadiazine structures have been investigated for their anticancer activities. The presence of the oxadiazole ring enhances the interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. The incorporation of specific functional groups may enhance the ability to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Material Science Applications
The unique structural features of this compound allow for its use in material sciences:
Photonic Devices
Due to its electronic properties, this compound could be utilized in the development of photonic devices. The ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Coatings and Polymers
Incorporating this compound into polymer matrices can improve the mechanical and thermal stability of coatings. Its chemical structure may provide enhanced resistance to environmental degradation.
Agrochemical Applications
The potential use of this compound in agriculture is notable:
Pesticide Development
Research into similar oxadiazole derivatives has shown efficacy as pesticides. This compound could be explored for its insecticidal or herbicidal properties, contributing to sustainable agricultural practices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Johnson et al., 2021 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 30 µM after 48 hours of treatment. |
| Lee et al., 2019 | Photonic Applications | Achieved a photoluminescence quantum yield of 45% when incorporated into polymer films. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives ()
Four synthesized 1,3,4-oxadiazole derivatives (5f, 5g, 5h, 5i) share structural motifs with the target compound, particularly the oxadiazole ring and substituted phenyl groups. Key differences lie in their substituents and core frameworks:
| Compound | Substituents on Oxadiazole | Core Structure | Yield (%) | Key Spectral Data (IR, NMR) |
|---|---|---|---|---|
| 5f | 4-Ethylphenyl | Benzaldehyde | 86 | C=O stretch at 1685 cm⁻¹; δ 9.8 (CHO) |
| 5g | 3,5-Dimethylphenyl | Benzaldehyde | 84 | N-CH₃ at δ 2.3; aromatic protons δ 6.7–7.2 |
| 5h | 2,5-Dimethylphenyl | Benzaldehyde | 82 | C-O-C at 1240 cm⁻¹; δ 2.5 (CH₃) |
| 5i | 3,4-Dimethylphenyl | Benzaldehyde | 83 | S-CH₂ at δ 3.1; δ 7.1 (aromatic) |
| Target | 4-Methylphenyl | Benzothiadiazine | N/A | Assumed similar C=N (oxadiazole) stretch ~1600 cm⁻¹ |
- Substituent Effects: Methyl and ethyl groups in 5f–5i enhance solubility in nonpolar solvents compared to unsubstituted analogs. The target compound’s 2,5-dimethylphenyl group may sterically hinder interactions but improve thermal stability.
- Synthetic Efficiency : Yields for 5f–5i (82–86%) suggest reliable Cu-catalyzed azide-alkyne cycloaddition (CuAAC) methods, which could apply to the target compound’s oxadiazole moiety .
Benzothiazole/Triazole Hybrid (TC489, )
TC489 contains a benzothiazole core linked to a triazole ring, differing from the target’s benzothiadiazine system. Both compounds incorporate methoxybenzyl and methyl groups, but TC489’s triazole ring may confer higher polarity. Its antioxidant activity (unreported for the target compound) highlights the role of heterocycle choice in bioactivity .
Agrochemical Thiourea Derivatives ()
Thiourea-based compounds (e.g., 1-(pyridin-4′-carbonyl)-4-arylthiosemicarbazides) promote plant growth at low concentrations. While the target compound lacks thiourea, its oxadiazole and benzothiadiazine groups could similarly interact with biological targets via hydrogen bonding or π-stacking .
Research Findings and Implications
- Structural Flexibility: The target compound’s benzothiadiazine core allows for tunable electronic properties, while the oxadiazole ring provides rigidity.
- Biological Potential: Analogous compounds exhibit antioxidant (TC489) and agrochemical activity (), suggesting the target may share similar applications. Methyl groups may prolong half-life in vivo by resisting oxidative metabolism.
- Synthetic Challenges : The target’s complexity (multiple rings and substituents) may require multi-step protocols, akin to the four-component synthesis in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
